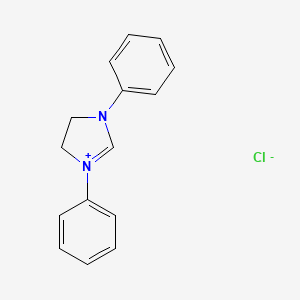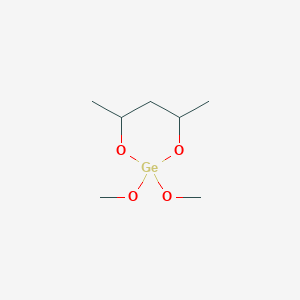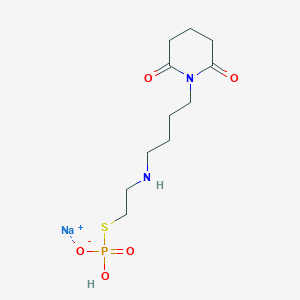![molecular formula C7H13BO2 B14141692 [(1E,3E)-hepta-1,3-dienyl]boronic Acid CAS No. 220092-60-4](/img/structure/B14141692.png)
[(1E,3E)-hepta-1,3-dienyl]boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E,3E)-hepta-1,3-dienyl]boronic acid is an organic compound with the molecular formula C7H13BO2. It is a boronic acid derivative characterized by the presence of a hepta-1,3-dienyl group attached to the boron atom. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-hepta-1,3-dienyl]boronic acid typically involves the borylation of hepta-1,3-diene. One common method is the Miyaura borylation reaction, which involves the coupling of hepta-1,3-diene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves continuous flow processes to handle large-scale reactions efficiently. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
[(1E,3E)-hepta-1,3-dienyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical reagents in Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes.
Substitution: Various substituted alkenes and alkanes.
Applications De Recherche Scientifique
[(1E,3E)-hepta-1,3-dienyl]boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [(1E,3E)-hepta-1,3-dienyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound can interact with molecular targets through its boronic acid group, which can form complexes with hydroxyl groups on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols but differs in its aromatic structure.
Methylboronic acid: A simpler boronic acid with a single methyl group attached to the boron atom.
Vinylboronic acid: Contains a vinyl group attached to the boron atom, making it useful in different types of polymerization reactions.
Uniqueness
[(1E,3E)-hepta-1,3-dienyl]boronic acid is unique due to its conjugated diene structure, which imparts distinct reactivity and stability compared to other boronic acids. This structure allows it to participate in a broader range of chemical reactions and makes it particularly valuable in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
220092-60-4 |
|---|---|
Formule moléculaire |
C7H13BO2 |
Poids moléculaire |
139.99 g/mol |
Nom IUPAC |
[(1E,3E)-hepta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C7H13BO2/c1-2-3-4-5-6-7-8(9)10/h4-7,9-10H,2-3H2,1H3/b5-4+,7-6+ |
Clé InChI |
RAELEJPKRSRLHL-YTXTXJHMSA-N |
SMILES isomérique |
B(/C=C/C=C/CCC)(O)O |
SMILES canonique |
B(C=CC=CCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)




![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)


![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)

![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
